Fraxin
Übersicht
Beschreibung
Fraxin is a beta-D-glucoside that is fraxetin attached to a beta-D-glucopyranosyl group at position 8 via a glycosidic linkage . It is a natural product isolated from the leaves of Fraxinus excelsior and exhibits potent hepatoprotective effects in vitro and in vivo . It has a role as a plant metabolite, an anti-inflammatory agent, and a hepatoprotective agent .
Synthesis Analysis
Fraxin can be synthesized from three different substrates using engineered Escherichia coli . Three distinct routes, from ferulic acid, esculetin, and scopoletin, were designed for the synthesis of fraxin .Molecular Structure Analysis
Fraxin has a molecular formula of C16H18O10 . Its IUPAC name is 7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one .Chemical Reactions Analysis
Fraxin has been shown to have potent anti-oxidative stress action . It significantly reduced symptoms of UC, such as body weight loss, colonic length shortening, and histological damage .Physical And Chemical Properties Analysis
Fraxin has a molecular weight of 370.31 g/mol . It is a beta-D-glucoside, a hydroxycoumarin, and an aromatic ether .Wissenschaftliche Forschungsanwendungen
Anti-Hyperuricemia
- Scientific Field : Medical Science
- Summary of Application : Fraxin has been identified as a potential ligand that interacts with the ATP-binding cassette (ABC) transporter ABCG2, a significant urate transporter with a high capacity . This interaction plays a crucial role in the development of hyperuricemia and gout .
- Methods of Application : The study utilized bio-affinity ultrafiltration mass spectrometry (BA-UF-MS) to expediently ascertain ABCG2 ligands from the plasma of rats administered with Cortex Fraxini .
- Results or Outcomes : The screening protocol successfully identified fraxin as a potential ligand that interacts with ABCG2 when it functions as the target protein . These findings imply that fraxin exhibits promise as a drug candidate for the treatment of hyperuricemia .
Hepatoprotective Effects
- Scientific Field : Pharmacology
- Summary of Application : Fraxin isolated from Acer tegmentosum is reported to exert potent anti-oxidative stress action . This study investigated the potential hepatoprotective effects of fraxin and the underlying signaling mechanism involved .
- Methods of Application : The study investigated the hepatoprotective effects of fraxin in a CCl4-induced hepatotoxicity rat model .
- Results or Outcomes : Treatment with fraxin significantly lowered the serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the rat model . In the fraxin-treated group, glutathione (GSH) significantly increased, while the malondialdehyde (MDA) in the liver significantly decreased . Fraxin also showed radical-scavenging activity .
Antioxidant and Anti-Inflammatory
- Scientific Field : Pharmacology
- Summary of Application : Esculetin, a main active ingredient of Cortex Fraxini, has been widely used not only in expectorant, antitussive aspects but also as anti-inflammatory, antioxidant, antibacterial , and antitumour therapeutics .
- Methods of Application : The study utilized various in vitro and in vivo models to investigate the pharmacological activities and synthesis of Esculetin and its derivatives .
- Results or Outcomes : The study found that Esculetin and its derivatives have various pharmacological effects, including anti-pathogenic, anti-inflammatory, analgesic, anti-cancer, antioxidative stress, neuroprotective, and vascular protective effects .
Amelioration of Diabetic Renal Fibrosis
- Scientific Field : Medical Science
- Summary of Application : Fraxin has been found to promote the activation of the Nrf2/ARE pathway via increasing the expression of Connexin43, which helps ameliorate diabetic renal fibrosis .
- Methods of Application : The study utilized a diabetic nephropathy model to investigate the effects of Fraxin .
- Results or Outcomes : The study found that Fraxin can ameliorate diabetic renal fibrosis, indicating its potential therapeutic application in the treatment of diabetic nephropathy .
Renal Damage Reduction
- Scientific Field : Medical Science
- Summary of Application : Fraxin has been found to reduce renal damage in ischemia-reperfusion injured kidneys by inhibiting oxidative stress and anti-inflammatory pathways .
- Methods of Application : The study utilized an ischemia-reperfusion injured kidney model to investigate the effects of Fraxin .
- Results or Outcomes : The study found that Fraxin can reduce renal damage, indicating its potential therapeutic application in the treatment of ischemia-reperfusion injured kidneys .
Anti-Cancer
- Scientific Field : Oncology
- Summary of Application : Esculetin, a main active ingredient of Cortex Fraxini, has been widely used not only in expectorant, antitussive aspects but also as anti-inflammatory, antioxidant, antibacterial , and antitumour therapeutics .
- Methods of Application : The study utilized various in vitro and in vivo models to investigate the pharmacological activities and synthesis of Esculetin and its derivatives .
- Results or Outcomes : The study found that Esculetin and its derivatives have various pharmacological effects, including anti-pathogenic, anti-inflammatory, analgesic, anti-cancer, antioxidative stress, neuroprotective, and vascular protective effects .
Eigenschaften
IUPAC Name |
7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSFLLTWRCYNNX-QBNNUVSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200410 | |
Record name | Fraxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fraxin | |
CAS RN |
524-30-1 | |
Record name | Fraxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fraxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fraxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FRAXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.